molecular formula C10H13IO3S B14113365 3-(2-Iodophenyl)propyl methanesulfonate

3-(2-Iodophenyl)propyl methanesulfonate

Cat. No.: B14113365
M. Wt: 340.18 g/mol
InChI Key: RAXPFOAJBCBGIZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(2-Iodophenyl)propyl methanesulfonate involves the reaction of 3-(2-iodophenyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified by standard methods such as distillation or chromatography .

Chemical Reactions Analysis

3-(2-Iodophenyl)propyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Oxidation: The propyl chain can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Iodophenyl)propyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Iodophenyl)propyl methanesulfonate involves the alkylation of nucleophilic sites in biomolecules. The methanesulfonate group is a good leaving group, which facilitates the formation of a covalent bond between the compound and the nucleophile. This can lead to the modification of proteins, DNA, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar compounds to 3-(2-Iodophenyl)propyl methanesulfonate include:

    3-(2-Bromophenyl)propyl methanesulfonate: Similar structure but with a bromine atom instead of iodine.

    3-(2-Chlorophenyl)propyl methanesulfonate: Similar structure but with a chlorine atom instead of iodine.

    3-(2-Fluorophenyl)propyl methanesulfonate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence the reactivity and properties of the compound compared to its bromine, chlorine, and fluorine analogs .

Properties

Molecular Formula

C10H13IO3S

Molecular Weight

340.18 g/mol

IUPAC Name

3-(2-iodophenyl)propyl methanesulfonate

InChI

InChI=1S/C10H13IO3S/c1-15(12,13)14-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3

InChI Key

RAXPFOAJBCBGIZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCC1=CC=CC=C1I

Origin of Product

United States

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